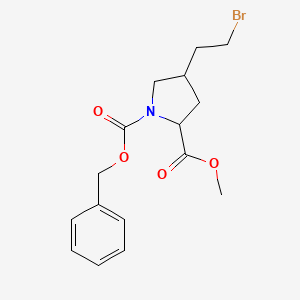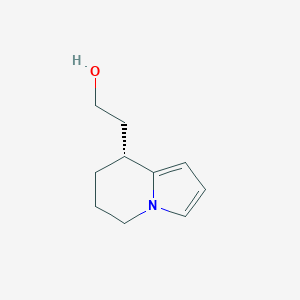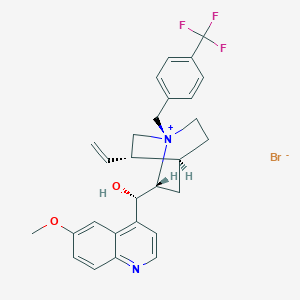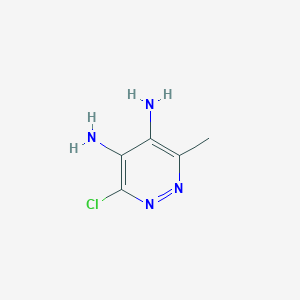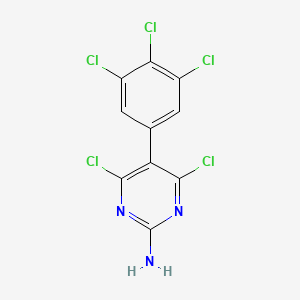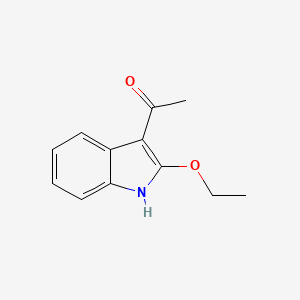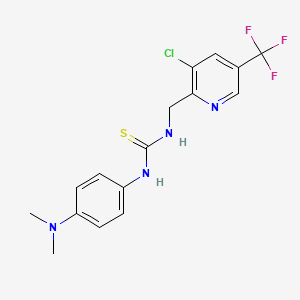
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, a dimethylamino-substituted phenyl ring, and a thiourea moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes chlorination and trifluoromethylation. The resulting intermediate is then reacted with a dimethylamino-substituted phenyl isothiocyanate under controlled conditions to form the final thiourea compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis from laboratory to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity. The thiourea moiety can form hydrogen bonds with target proteins, further stabilizing the interaction. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-phenylthiourea: Lacks the dimethylamino group, which may affect its binding properties and biological activity.
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-methoxyphenyl)thiourea: Contains a methoxy group instead of a dimethylamino group, potentially altering its chemical reactivity and applications.
Uniqueness
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea is unique due to the presence of the dimethylamino group, which can enhance its solubility and interaction with biological targets. The combination of chloro, trifluoromethyl, and dimethylamino groups provides a distinct chemical profile, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H16ClF3N4S |
|---|---|
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-[4-(dimethylamino)phenyl]thiourea |
InChI |
InChI=1S/C16H16ClF3N4S/c1-24(2)12-5-3-11(4-6-12)23-15(25)22-9-14-13(17)7-10(8-21-14)16(18,19)20/h3-8H,9H2,1-2H3,(H2,22,23,25) |
Clé InChI |
YLMQKEYLHGDCLJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
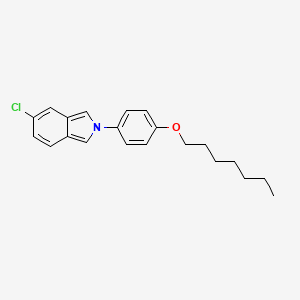
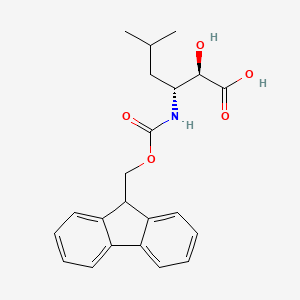
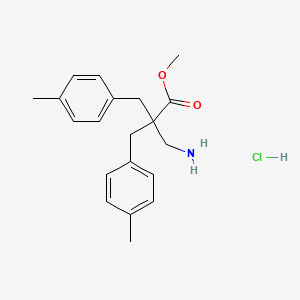
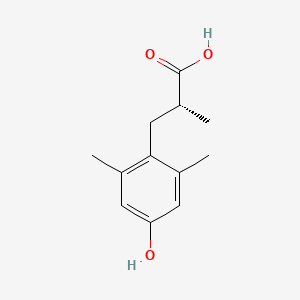
![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)
![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)

